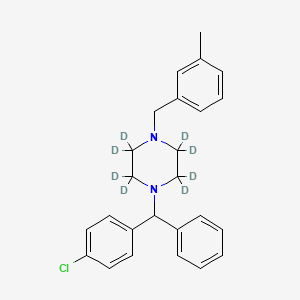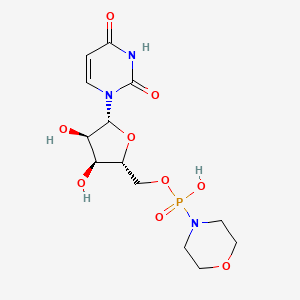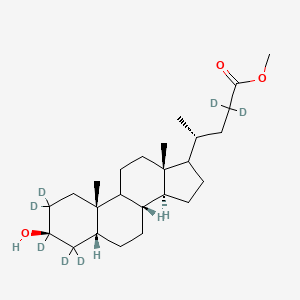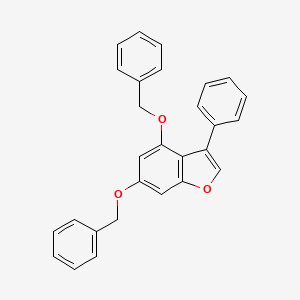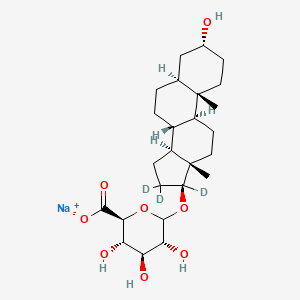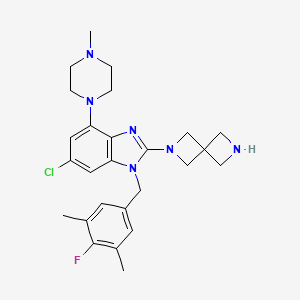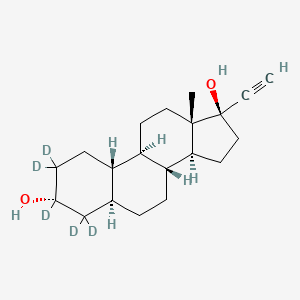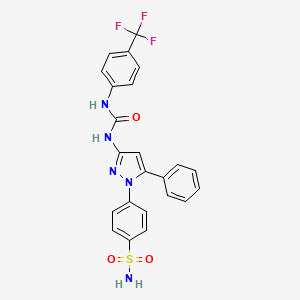
COX-2/sEH-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
COX-2/sEH-IN-1 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). This compound has garnered significant interest due to its potential therapeutic applications in treating inflammation and cancer. By inhibiting both COX-2 and sEH, this compound can modulate the arachidonic acid pathway, which plays a crucial role in inflammation and tumorigenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COX-2/sEH-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the preparation of a urea-linked diarylpyrazole compound, which is then modified to achieve dual inhibition properties . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
COX-2/sEH-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties .
Scientific Research Applications
COX-2/sEH-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
COX-2/sEH-IN-1 exerts its effects by simultaneously inhibiting both COX-2 and sEH. COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins, while sEH metabolizes epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids . By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators. Concurrently, inhibition of sEH increases the levels of EETs, which have anti-inflammatory and cardioprotective properties . This dual inhibition results in a synergistic effect, reducing inflammation and potentially providing therapeutic benefits in various diseases .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
AUDA: A selective sEH inhibitor with anti-inflammatory properties.
Diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids: Compounds that exhibit dual inhibition of COX-2 and sEH with potent analgesic and anti-inflammatory effects.
Uniqueness of COX-2/sEH-IN-1
This compound is unique due to its dual inhibition mechanism, which allows it to modulate both COX-2 and sEH pathways simultaneously. This dual action provides a more comprehensive approach to reducing inflammation and offers potential advantages over single-target inhibitors, such as enhanced efficacy and reduced side effects .
Properties
Molecular Formula |
C23H18F3N5O3S |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
1-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C23H18F3N5O3S/c24-23(25,26)16-6-8-17(9-7-16)28-22(32)29-21-14-20(15-4-2-1-3-5-15)31(30-21)18-10-12-19(13-11-18)35(27,33)34/h1-14H,(H2,27,33,34)(H2,28,29,30,32) |
InChI Key |
ZBEQKLACMVOCMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


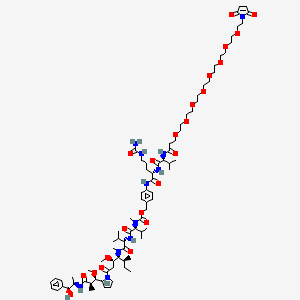
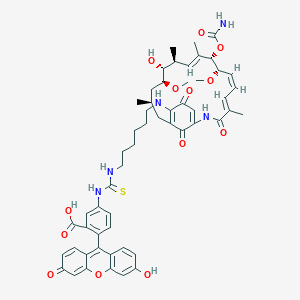
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)

![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
